molecular formula C9H13ClN4 B1467908 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine CAS No. 1289677-16-2

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1467908
CAS No.: 1289677-16-2
M. Wt: 212.68 g/mol
InChI Key: PWWPZFREZFOEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine” is a chemical compound used in scientific research for its diverse applications, ranging from drug development to materials science. It has a CAS Number of 1017782-75-0 and a molecular weight of 226.71 .


Molecular Structure Analysis

The molecule contains a total of 31 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic) and 1 Pyrimidine(s) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrimidines are known to participate in a variety of reactions .


Physical and Chemical Properties Analysis

The compound has a melting point of 80 - 82 degrees Celsius . Its InChI Code is 1S/C10H15ClN4/c1-8-12-9 (11)7-10 (13-8)15-5-3-14 (2)4-6-15/h7H,3-6H2,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives, including 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine, are crucial intermediates in the synthesis of various chemical entities. The regioselective synthesis of pyrimidine derivatives using organolithium reagents highlights the chemical versatility of these compounds, enabling the formation of C-4 substituted products, which are pivotal in further chemical transformations (Abdou, 2006). Furthermore, the development of novel oxazolo[5,4-d]pyrimidines through a scaffold hopping strategy exemplifies the innovation in drug discovery, underscoring the potential of pyrimidine derivatives as competitive CB2 neutral antagonists (Tuo et al., 2018).

Pharmacological Research

The structure-activity relationship (SAR) studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands reveal the importance of the pyrimidine core in medicinal chemistry. These studies have led to the identification of potent compounds with anti-inflammatory and antinociceptive activities, indicating the therapeutic potential of pyrimidine derivatives in pain management (Altenbach et al., 2008). Additionally, the synthesis and evaluation of pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors offer promising directions for Alzheimer's disease treatment, showcasing the dual inhibitory capabilities of these compounds (Mohamed et al., 2011).

Material Science and Imaging

In the field of imaging, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation showcases the use of pyrimidine derivatives in developing novel diagnostic tools (Wang et al., 2018).

Safety and Hazards

The compound is associated with some safety hazards. It has a GHS07 pictogram and a warning signal word. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound’s unique properties make it an indispensable tool for exploring new frontiers in various fields. It has potential therapeutic applications, and future research could focus on developing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity .

Properties

IUPAC Name

4-chloro-6-(2-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-7-5-11-2-3-14(7)9-4-8(10)12-6-13-9/h4,6-7,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWPZFREZFOEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 6
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.